molecular formula C24H28N2O2 B4045239 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4045239
M. Wt: 376.5 g/mol
InChI Key: AIOHYPDENWWCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety attached to a pyrrolidine-2,5-dione core, with an ethylphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of suitable precursors, often through a condensation reaction.

    Attachment of the Ethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione
  • 3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
  • 3-(4-Benzylpiperidin-1-yl)-1-(4-isopropylphenyl)pyrrolidine-2,5-dione

Uniqueness

3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is unique due to the presence of the ethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in various research and industrial applications to achieve specific desired outcomes.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-2-18-8-10-21(11-9-18)26-23(27)17-22(24(26)28)25-14-12-20(13-15-25)16-19-6-4-3-5-7-19/h3-11,20,22H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOHYPDENWWCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
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3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
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